4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol
Overview
Description
4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a butynol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their functionalization and coupling. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyridine Ring: Pyridine rings are often synthesized through condensation reactions.
Coupling Reactions: The piperidine and pyridine rings are coupled using reagents such as palladium catalysts in Suzuki–Miyaura coupling reactions.
Functionalization: Introduction of the butynol group can be achieved through hydroboration-oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol
- 4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-3-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol
Uniqueness
The uniqueness of 4-[4-[[[1-(2-Methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol lies in its specific structural features, such as the combination of the piperidine and pyridine rings with the butynol group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
4-[4-[[[1-(2-methoxyethyl)piperidin-4-yl]methyl-(pyridin-4-ylmethyl)amino]methyl]phenyl]but-3-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-31-19-17-28-15-11-26(12-16-28)22-29(21-25-9-13-27-14-10-25)20-24-7-5-23(6-8-24)4-2-3-18-30/h5-10,13-14,26,30H,3,11-12,15-22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZRUOOSJYCYSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CN(CC2=CC=C(C=C2)C#CCCO)CC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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